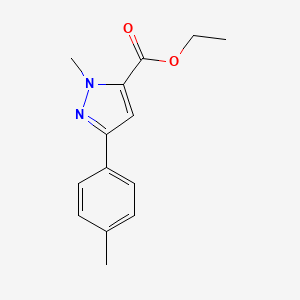

Ethyl 1-methyl-3-P-tolyl-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-methyl-5-(4-methylphenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-4-18-14(17)13-9-12(15-16(13)3)11-7-5-10(2)6-8-11/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHDJFVDVYZDIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618070-49-8 | |

| Record name | ETHYL 1-METHYL-3-(4-METHYLPHENYL)-1H-PYRAZOLE-5-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-methyl-3-P-tolyl-1H-pyrazole-5-carboxylate typically involves the condensation of ethyl acetoacetate with para-tolylhydrazine under acidic conditions to form the pyrazole ring. The reaction proceeds as follows:

Condensation Reaction: Ethyl acetoacetate reacts with para-tolylhydrazine in the presence of an acid catalyst (e.g., hydrochloric acid) to form the intermediate hydrazone.

Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-methyl-3-P-tolyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at different positions on the pyrazole ring.

Scientific Research Applications

Ethyl 1-methyl-3-P-tolyl-1H-pyrazole-5-carboxylate has several scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents with anti-inflammatory, antimicrobial, and anticancer properties.

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biological Studies: Researchers study its biological activity to understand its potential therapeutic effects and mechanisms of action.

Industrial Applications: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-3-P-tolyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Data Tables

Table 1: Key Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | logP (XLogP3) |

|---|---|---|---|---|

| Ethyl 1-methyl-3-P-tolyl-1H-pyrazole-5-carboxylate | - | C₁₄H₁₆N₂O₂ | 244.29 | 3.2 |

| Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate | 192701-73-8 | C₁₂H₁₂N₂O₂ | 216.23 | 2.8 |

| Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate | 133261-07-1 | C₁₀H₁₆N₂O₂ | 196.24 | 2.5 |

| Ethyl 5-cyano-1-(p-tolyl)-1H-pyrazole-3-carboxylate | 121434-51-3 | C₁₅H₁₅N₃O₂ | 269.30 | 3.5 |

Biological Activity

Ethyl 1-methyl-3-P-tolyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in medicinal chemistry and other fields.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 233.27 g/mol. The structure consists of a pyrazole ring substituted with an ethyl carboxylate group and a para-tolyl group, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that this compound may exhibit both inhibitory and activating effects on specific proteins, leading to diverse biological outcomes:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, which could be beneficial for anti-inflammatory therapies.

- Receptor Interaction : It may interact with receptors that modulate cellular signaling pathways, contributing to its pharmacological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For example, it has been tested against various cancer cell lines, demonstrating significant antiproliferative activity. The following table summarizes findings from recent research:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Induces apoptosis |

| PANC-1 (Pancreatic Cancer) | 4.2 | Inhibits cell proliferation |

| U937 (Leukemia) | 3.8 | Cytotoxic effects observed |

These results indicate that this compound may serve as a lead compound for developing new anticancer agents.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. Studies suggest it can reduce pro-inflammatory cytokine production in vitro, indicating its potential role in treating inflammatory diseases.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Study on Breast Cancer Cells : A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced cell viability in MCF-7 cells through apoptosis induction mechanisms.

- Anti-inflammatory Effects : Research published in Pharmaceutical Biology indicated that treatment with this pyrazole derivative decreased TNF-alpha levels in LPS-stimulated macrophages, suggesting its utility in managing inflammatory responses.

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrazole derivatives to understand its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| Ethyl 1-methyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate | Contains a chlorophenyl group | Higher cytotoxicity against leukemia |

| Ethyl 1-methyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | Features a methoxy group | Enhanced anti-inflammatory properties |

The presence of different substituents significantly alters the biological activity and therapeutic potential of these compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 1-methyl-3-P-tolyl-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. For example, reacting 1-methyl-3-p-tolyl-pyrazole precursors with ethyl chloroformate under reflux in aprotic solvents (e.g., DMF) with a base (e.g., triethylamine) yields the ester. Temperature control (80–100°C) and inert atmospheres minimize side reactions like hydrolysis . Scale-up via continuous flow reactors improves reproducibility and purity .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL ( ) is the gold standard. Key parameters include R-factor refinement (<5%), anisotropic displacement parameters, and hydrogen bonding analysis. Complementary techniques like H/C NMR and FT-IR verify functional groups (e.g., ester C=O stretch at ~1700 cm) and regiochemistry .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Although classified as non-hazardous in some safety data sheets (), decomposition products (e.g., CO, HCl) necessitate precautions. Use PPE (nitrile gloves, safety goggles), work in fume hoods, and store in airtight containers at 0–8°C. Avoid incompatible materials like strong oxidizers .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in crystallographic data for this compound?

- Methodological Answer : Discrepancies in unit cell parameters or hydrogen bonding motifs can be addressed using Mercury CSD ( ) to compare with analogous structures (e.g., Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate, ). Density Functional Theory (DFT) optimizes geometry and predicts electrostatic potential surfaces, aiding in refining disordered regions .

Q. What strategies optimize this compound’s reactivity for derivatization in drug discovery?

- Methodological Answer : The ester group is amenable to nucleophilic substitution (e.g., with amines to form amides) or reduction (LiAlH to alcohols). Electrophilic aromatic substitution at the p-tolyl group can introduce halogens or nitro groups for diversification. Microwave-assisted synthesis reduces reaction times and improves regioselectivity .

Q. How do spectroscopic and crystallographic data align (or conflict) in characterizing polymorphs?

- Methodological Answer : Polymorphs may show identical FT-IR/NMR spectra but distinct XRD patterns (e.g., differences in 2θ angles >0.5°). Pairing variable-temperature XRD with DSC identifies thermal stability variations. For conflicting data, Rietveld refinement (via GSAS-II) reconciles phase purity .

Q. What bioactivity screening approaches are suitable for this compound?

- Methodological Answer : Target enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) using fluorescence polarization or SPR quantify binding affinity. Molecular docking (AutoDock Vina) predicts interactions with active sites, guided by structural analogs (e.g., difluoromethyl pyrazoles in ). LC-MS/MS monitors metabolic stability in vitro .

Data Contradiction Analysis

Q. How to address discrepancies in reported toxicity profiles of pyrazole carboxylates?

- Methodological Answer : Contradictions arise from impurity profiles (e.g., residual solvents in vs. high-purity batches in ). Conduct GC-MS for solvent traces and Ames tests for mutagenicity. Cross-reference with PubChem’s in silico toxicity predictions (e.g., ProTox-II) to prioritize experimental validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.